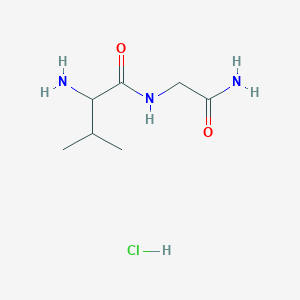H-Val-gly-NH2 hcl
CAS No.:
Cat. No.: VC16525141
Molecular Formula: C7H16ClN3O2
Molecular Weight: 209.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16ClN3O2 |
|---|---|
| Molecular Weight | 209.67 g/mol |
| IUPAC Name | 2-amino-N-(2-amino-2-oxoethyl)-3-methylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H15N3O2.ClH/c1-4(2)6(9)7(12)10-3-5(8)11;/h4,6H,3,9H2,1-2H3,(H2,8,11)(H,10,12);1H |
| Standard InChI Key | SMACEPBFMAVOOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)NCC(=O)N)N.Cl |
Introduction
Chemical and Structural Characteristics of H-Val-Gly-NH2 HCl
Molecular Architecture and Physicochemical Properties
H-Val-Gly-NH2 HCl is a dipeptide formed via an amide bond between the carboxyl group of valine and the amino group of glycine, terminated by an amide group and stabilized as a hydrochloride salt. The hydrochloride moiety improves aqueous solubility, a critical feature for laboratory and therapeutic use. Key physicochemical properties include:
The compound’s stereochemistry, particularly the L-configuration of valine, ensures compatibility with biological systems, enabling interactions with enzymes and receptors .
Pharmaceutical Applications
Drug Development and Stability Enhancement
H-Val-Gly-NH2 HCl serves as a critical intermediate in the synthesis of complex peptides for drug development. Its incorporation into peptide chains enhances metabolic stability, reducing susceptibility to proteolytic degradation . For instance, peptides targeting metabolic disorders, such as diabetes and obesity, benefit from the compound’s ability to maintain structural integrity in vivo .
Mechanism of Action in Therapeutics
The dipeptide’s mechanism involves modulating enzyme activity or receptor binding. For example, in antihypertensive peptides, H-Val-Gly-NH2 HCl may inhibit angiotensin-converting enzyme (ACE), thereby regulating blood pressure . Its small size and hydrophobicity facilitate membrane permeability, making it a candidate for central nervous system (CNS)-targeted therapies.
Biochemical Research Applications
Enzyme Kinetics and Protein Interactions
Researchers utilize H-Val-Gly-NH2 HCl to study enzyme-substrate interactions, particularly in proteases and transferases. Its structural mimicry of natural peptide substrates allows for precise investigation of catalytic mechanisms . For instance, studies on trypsin-like serine proteases have employed this dipeptide to map active-site residues and inhibition kinetics.
Role in Metabolic Pathway Analysis
The compound’s valine moiety participates in branched-chain amino acid (BCAA) metabolism, making it a tool for exploring pathways linked to insulin resistance and muscle catabolism . Isotopic labeling (e.g., ¹⁵N-valine) enables tracking of nitrogen flux in cellular assays .
Industrial and Cosmetic Applications
Cosmetic Formulations
In skincare, H-Val-Gly-NH2 HCl is prized for its moisturizing and anti-aging properties. It enhances skin hydration by mimicking natural moisturizing factors (NMFs) and stimulates collagen synthesis, reducing wrinkle formation . Products such as serums and creams incorporate this dipeptide at concentrations of 0.1–1.0% for optimal efficacy .
Food Industry Utilization
As a flavor enhancer, the compound contributes umami or savory notes, while its preservative qualities extend shelf life by inhibiting microbial growth . Regulatory approvals, such as GRAS (Generally Recognized as Safe) status, facilitate its use in processed foods .
Comparative Analysis with Related Dipeptides
The inclusion of glycine in H-Val-Gly-NH2 HCl confers conformational flexibility absent in single-amino acid derivatives like L-valine amide HCl . Compared to D-configured analogs , the L-form ensures biological activity in mammalian systems.
Future Research Directions
Targeted Drug Delivery Systems
Ongoing studies explore the dipeptide’s potential in nanoparticle-based drug delivery, leveraging its small size and biocompatibility to enhance tumor targeting. Conjugation with chemotherapeutic agents, such as doxorubicin, may reduce off-target effects.
Sustainable Synthesis Methods
Green chemistry approaches, including enzymatic synthesis and solvent-free SPPS, aim to minimize waste and energy consumption. Advances in continuous-flow peptide synthesis could further optimize production scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume